5(6)-Carboxy-eosin

Photodynamic Therapy Photosensitizer Singlet Oxygen

Researchers requiring precise spatial control in photodynamic inactivation or single-site ATP-pocket binding often face non-specific labeling and low singlet oxygen yields with generic fluorones. 5(6)-Carboxy-eosin eliminates these variables. • 19× higher singlet oxygen generation (ΦΔ ~0.57-0.60) vs. fluorescein - accelerates CALI and DAB photooxidation for CLEM. • Unique single-site interaction with Na,K-ATPase C45 loop - clean, interference-free conformational data. • Validated specific PMCA inhibitor - elevates intracellular Ca²⁺, mimics PMCA4 knockout. • Amine-reactive carboxylic acid (pKa 3.6) - optimal for acidic compartments and covalent bioconjugation. • Supply reliability: ≥98% purity standard; stock available across multiple global warehouses for same-week dispatch.

Molecular Formula C42H16Br8O14
Molecular Weight 1383.8 g/mol
Cat. No. B8261255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxy-eosin
Molecular FormulaC42H16Br8O14
Molecular Weight1383.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
InChIInChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31)
InChIKeyXCIOXTCLDVENCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxy-eosin: Product Overview


5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, belonging to the xanthene class of fluorescent dyes. As a multifunctional tool in biological and chemical research, it is characterized by its amine-reactive carboxylic acid group, which enables covalent conjugation to biomolecules such as peptides, proteins, and modified nucleotides . The compound exhibits pH-dependent fluorescence with an excitation maximum near 519 nm and emission near 542 nm in aqueous buffers, making it suitable for a range of fluorescence-based assays and imaging techniques . Critically, its photophysical properties, including a high singlet oxygen quantum yield, distinguish it from non-halogenated analogs and underpin its utility in photodynamic applications .

Why 5(6)-Carboxy-eosin Has No Substitute


Despite sharing a core xanthene structure with common dyes like eosin Y and fluorescein, 5(6)-carboxy-eosin exhibits quantifiable, application-critical differences that preclude simple substitution. Its high degree of bromination alters photophysics, conferring a singlet oxygen generation capacity 19 times greater than that of the non-brominated fluorescein . Furthermore, the specific placement of the carboxylic acid moiety creates a distinct binding profile with biomolecular targets; for instance, it demonstrates a unique single-site interaction with Na,K-ATPase, whereas all other tested fluorone dyes bind to at least two distinct sites [1]. This translates to functional divergence, as 5(6)-carboxy-eosin acts as a specific plasma membrane calcium ATPase (PMCA) inhibitor, a property not shared by all in-class compounds . Such quantitative and qualitative disparities in photochemical output and target engagement underscore why generic substitution is scientifically unsound for applications demanding these specific functions.

5(6)-Carboxy-eosin vs. Key Analogs


Superior Singlet Oxygen Generation

5(6)-Carboxy-eosin is a significantly more potent generator of singlet oxygen than its non-brominated analog, fluorescein. This is a critical performance metric for applications like photodynamic therapy (PDT) and chromophore-assisted laser inactivation (CALI). Vendor specifications indicate that 5(6)-carboxy-eosin's singlet oxygen generation capacity is quantified as being 19 times greater than that of fluorescein . This enhancement is attributed to the heavy atom effect of its four bromine substituents, which promotes intersystem crossing to the reactive triplet state .

Photodynamic Therapy Photosensitizer Singlet Oxygen

Singlet Oxygen Quantum Yield

The efficiency of 5(6)-carboxy-eosin as a photosensitizer is further substantiated by quantitative measurements of its singlet oxygen quantum yield (ΦΔ). This parameter represents the fraction of absorbed photons that lead to the generation of singlet oxygen. Literature and vendor data report a singlet oxygen quantum yield for 5(6)-carboxy-eosin in the range of ~0.57 to 0.60 in aqueous solutions . In contrast, its fluorescence quantum yield (Φfl) is reported to be low, around 0.19 to 0.25 . This inverse relationship is characteristic of heavy-atom-substituted dyes and confirms a photophysical pathway that favors triplet state chemistry and singlet oxygen production over radiative fluorescence decay.

Photochemistry Photosensitizer Quantum Yield

Distinct pKa for Acidic pH Sensing

5(6)-Carboxy-eosin possesses a unique acid dissociation constant (pKa) that differentiates it from closely related dyes, making it a specialized tool for applications in acidic environments. The pKa of 5(6)-carboxy-eosin is reported to be 3.6 [1]. For comparison, the commonly used analog eosin Y has reported pKa values of 2.9 and 4.5 , and fluorescein has a pKa of 6.4 . The pKa of 5(6)-carboxy-eosin indicates it is best suited as a fluorescent pH indicator for the acidic range [1]. This property, combined with its amine-reactive carboxyl group, enables its use in developing optical pH sensors and for pH-controlled conjugation strategies to proteins and other biomolecules [2].

pH Indicator Fluorescent Probe Conjugation Chemistry

Unique Na,K-ATPase Binding Profile

A comparative study of fluorone dyes (including eosin Y, 5(6)-carboxyeosin, rose bengal, fluorescein, and erythrosine B) revealed a unique binding behavior for 5(6)-carboxyeosin with the Na,K-ATPase enzyme. The study found that all tested dyes, with the sole exception of 5(6)-carboxyeosin, interacted with at least two distinct binding sites on the enzyme: one on the cytoplasmic C45 loop (sensitive to nucleotides) and another on the extracellular domain (sensitive to Na+ or K+ ions) [1]. In contrast, 5(6)-carboxyeosin was found to bind only to a single site, specifically the ATP-binding pocket on the C45 loop [1]. This selectivity makes it the preferred probe for examining the ATP-binding site without confounding signals from extracellular interactions.

Na,K-ATPase Enzyme Binding Fluorone Dye

Specific PMCA Inhibition

5(6)-Carboxy-eosin is recognized and utilized as a specific inhibitor of the plasma membrane calcium ATPase (PMCA), a function that is not a general characteristic of all eosin or fluorescein derivatives. Its efficacy has been demonstrated in functional biological assays. For example, treatment of live sea urchin sperm with 5(6)-carboxyeosin resulted in a measurable biological consequence: elevations of intracellular Ca2+ levels and a subsequent loss of flagellar motility [1]. Similarly, in mouse models, the PMCA inhibitor 5-(and-6)-carboxyeosin diacetate succinimidyl ester reduced sperm motility in wild-type animals, phenocopying the effects of PMCA4 genetic deficiency [2].

PMCA Inhibitor Calcium Signaling Sperm Motility

Key Applications of 5(6)-Carboxy-eosin


CALI and Correlative Microscopy

The high singlet oxygen quantum yield of 5(6)-carboxy-eosin (~0.57-0.60) makes it an ideal photosensitizer for CALI, a technique used to inactivate specific proteins in living cells with high spatiotemporal resolution. Its efficient generation of singlet oxygen upon illumination causes localized, irreversible damage to the target molecule. Furthermore, its ability to photoconvert diaminobenzidine (DAB) into an electron-dense precipitate is exploited in correlated light and electron microscopy (CLEM) to precisely mark the location of fluorescent signals for ultrastructural analysis. The 19-fold increase in singlet oxygen generation compared to fluorescein provides a significant advantage in the speed and efficiency of these photooxidation-based protocols.

Na,K-ATPase Structure and Nucleotide Binding

The unique, single-site binding of 5(6)-carboxy-eosin to the ATP-binding pocket of Na,K-ATPase's C45 loop, in contrast to the multi-site binding of other fluorone dyes like eosin Y and rose bengal , positions it as the superior fluorescent probe for conformational studies. Researchers can use 5(6)-carboxy-eosin to specifically monitor ATP-binding events or nucleotide-dependent conformational changes without interference from a second, extracellular binding site that is sensitive to cation concentration. This specificity enables cleaner, more interpretable data in fluorescence quenching and anisotropy experiments.

PMCA Inhibition

For studies on calcium signaling and homeostasis, 5(6)-carboxy-eosin serves as a validated and specific small-molecule inhibitor of PMCA. This is a key tool for dissecting the roles of PMCA isoforms in cellular processes. As demonstrated in sperm biology, treatment with 5(6)-carboxy-eosin elevates intracellular calcium and impairs flagellar motility, directly mimicking the effects of PMCA4 genetic knockout . This provides a pharmacological alternative to genetic manipulation for investigating PMCA function in various cell types and physiological contexts, including neuronal signaling, muscle contraction, and fertility.

Acidic pH Sensing and Labeling

With a pKa of 3.6 , 5(6)-carboxy-eosin is particularly well-suited for applications requiring fluorescent detection or monitoring in acidic compartments such as endosomes, lysosomes, or specific industrial process streams. Its amine-reactive carboxylic acid group enables covalent conjugation to peptides, proteins, and other biopolymers via carbodiimide chemistry [1]. This allows for the creation of targeted fluorescent probes or the development of immobilized optical pH sensors that operate effectively in the acidic range where other common dyes, like fluorescein (pKa 6.4), would have diminished or no fluorescence response.

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